molecular formula C12H21BO2 B2638691 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2589755-92-8

2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2638691
CAS No.: 2589755-92-8
M. Wt: 208.11
InChI Key: PVRRUYCRESEPEV-UHFFFAOYSA-N
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Description

2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclo[3.1.0]hexane core structure. This bicyclic framework is known for its high ring strain, which makes it a valuable scaffold in synthetic chemistry. The compound also contains a dioxaborolane moiety, which is often used in organic synthesis due to its ability to form stable complexes with various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the dioxaborolane moiety into different functional groups.

    Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various substrates. This is primarily due to the dioxaborolane moiety, which can coordinate with different functional groups, enhancing the compound’s reactivity and selectivity. The bicyclo[3.1.0]hexane core provides a rigid and strained framework that can interact tightly with target proteins, leading to better binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a highly strained bicyclic core and a versatile dioxaborolane moiety. This dual functionality makes it a valuable tool in both synthetic and medicinal chemistry, offering advantages in terms of reactivity, selectivity, and stability.

Properties

IUPAC Name

2-(1-bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12-7-5-6-9(12)8-12/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRRUYCRESEPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589755-92-8
Record name 2-{bicyclo[3.1.0]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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